molecular formula C10H11F2NO B8744618 3-(3,4-Difluorophenyl)morpholine

3-(3,4-Difluorophenyl)morpholine

Cat. No.: B8744618
M. Wt: 199.20 g/mol
InChI Key: YUIMDKKRMHNBOQ-UHFFFAOYSA-N
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Description

3-(3,4-Difluorophenyl)morpholine is a heterocyclic compound featuring a morpholine ring substituted at the 3-position with a 3,4-difluorophenyl group. Its enantiomerically pure form, (3S)-3-(3,4-Difluorophenyl)morpholine (CAS: 1213900-17-4), has a molecular formula of C10H11F2NO and a molecular weight of 199.2 g/mol . It exists as a white to pale yellow crystalline solid and exhibits biological activity attributed to the synergistic effects of the morpholine ring (a six-membered amine-ether) and the electron-withdrawing difluorophenyl group. Fluorine atoms at the 3,4-positions on the phenyl ring enhance lipophilicity and metabolic stability, making this compound relevant in pharmaceutical research .

Properties

Molecular Formula

C10H11F2NO

Molecular Weight

199.20 g/mol

IUPAC Name

3-(3,4-difluorophenyl)morpholine

InChI

InChI=1S/C10H11F2NO/c11-8-2-1-7(5-9(8)12)10-6-14-4-3-13-10/h1-2,5,10,13H,3-4,6H2

InChI Key

YUIMDKKRMHNBOQ-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C2=CC(=C(C=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers on the Morpholine Ring

2-(3,4-Difluorophenyl)morpholine Hydrochloride
  • CAS : 1263378-68-2
  • Key Difference : The difluorophenyl group is attached to the 2-position of the morpholine ring instead of the 3-position.
  • Impact : Substitution at the 2-position alters steric and electronic interactions with biological targets. For example, 2-substituted morpholines may exhibit different binding affinities to receptors compared to 3-substituted analogs, as seen in MCHR1 antagonists like SNAP-7941 derivatives .
4-(3,5-Difluorophenyl)morpholine
  • CAS : 736991-31-4
  • Key Difference : The difluorophenyl group is at the 4-position of the morpholine ring, and fluorine atoms are in the 3,5-positions on the phenyl ring.
  • The 3,5-difluoro configuration on the phenyl ring may decrease dipole moments compared to 3,4-difluoro, affecting solubility and membrane permeability .

Substitution Patterns on the Phenyl Ring

3-(3,5-Difluorophenyl)morpholine Hydrochloride
  • CAS : 1989659-28-0
  • Key Difference : Fluorine atoms are in the 3,5-positions instead of 3,4-positions.
  • Impact: The 3,5-difluoro configuration creates a symmetrical electronic environment, which may enhance π-π stacking interactions in receptor binding.
(3R)-3-(4-Bromo-2,3-Difluorophenyl)morpholine
  • CAS: Not specified.
  • Key Difference : Incorporates a bromine atom at the 4-position of the phenyl ring alongside 2,3-difluoro substitution.
  • The 2,3-difluoro substitution may disrupt planarity, reducing crystallinity compared to 3,4-difluoro analogs .

Functionalized Derivatives

4-Benzoyl-2-(3,4-Difluorophenyl)morpholine
  • Key Feature : Includes a benzoyl group at the 4-position of the morpholine ring.
  • Impact : The benzoyl group introduces additional π-system interactions and may enhance binding to proteins like kinases or GPCRs. This modification is used in intermediates for drugs targeting platelet aggregation, as seen in ticagrelor derivatives .
Dimethomorph
  • CAS : 110488-70-5
  • Structure : 4-[3-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl]morpholine.
  • Key Difference : Aryl groups include chlorophenyl and dimethoxyphenyl substituents linked via an acryloyl group.
  • Impact : This agrochemical fungicide inhibits cellulose synthase, demonstrating that morpholine derivatives with extended conjugated systems can target plant pathogens. The lack of fluorine highlights the role of methoxy and chloro groups in bioactivity .

Enantiomeric Considerations

In contrast, racemic mixtures (e.g., (±)-SNAP-7941) may exhibit reduced efficacy or off-target effects.

Physicochemical and Pharmacokinetic Properties

Compound logD (pH 7.4) Molecular Weight (g/mol) Solubility Bioactivity
3-(3,4-Difluorophenyl)morpholine Not reported 199.2 Low (crystalline) SDHI-like activity
2-(3,4-Difluorophenyl)morpholine Not reported 199.2 (free base) Higher (HCl salt) MCHR1 antagonism
3-(3,5-Difluorophenyl)morpholine Not reported 199.2 Moderate Unreported
Dimethomorph 3.1 (predicted) 387.86 Low Fungicidal

Notes:

  • Fluorine substitution at 3,4-positions optimizes a balance between lipophilicity (LogD) and hydrogen-bonding capacity.
  • Hydrochloride salts (e.g., 1263378-68-2) improve aqueous solubility for in vivo applications .

Preparation Methods

Core Reaction Mechanism

The classical synthesis of 3-(3,4-difluorophenyl)morpholine begins with 3,4-difluoroaniline as the primary aromatic precursor. This compound undergoes sequential reactions with epichlorohydrin to form an intermediate epoxide, which is subsequently cyclized with morpholine under basic conditions. The reaction proceeds via nucleophilic ring-opening of the epoxide by the secondary amine group of morpholine, followed by intramolecular cyclization to yield the morpholine ring.

Key steps include:

  • Epoxidation : 3,4-Difluoroaniline reacts with epichlorohydrin in a polar aprotic solvent (e.g., THF or 1,4-dioxane) to form a glycidyl intermediate.

  • Cyclization : The intermediate is treated with morpholine in the presence of a base (e.g., K₂CO₃ or NaOH) to facilitate ring closure.

Optimization of Reaction Conditions

Early methodologies faced challenges with low yields (40–60%) due to competing side reactions, such as over-alkylation or incomplete cyclization. Optimization studies identified critical parameters:

ParameterOptimal ConditionImpact on YieldSource
BaseK₂CO₃ (1.2 equiv)Increases to 75%
Solvent1,4-DioxaneEnhances solubility
TemperatureRoom temperatureReduces side products
Reaction Time16–24 hoursEnsures completion

The use of K₂CO₃ over NaOH improved yields by minimizing hydrolysis of the epoxide intermediate. Additionally, stoichiometric control of morpholine (1.0–1.2 equiv) prevented oligomerization.

Modern Diastereoselective Approaches

Base and Solvent Selection for Stereocontrol

Recent advances focus on diastereoselective synthesis to access enantiomerically pure morpholine derivatives. A 2023 study demonstrated that employing bulky bases like 1,8-bis(dimethylamino)naphthalene (BDMAN) in 1,4-dioxane significantly enhances diastereomeric ratios (d.r. up to 4:1). This approach leverages steric hindrance to favor the desired stereoisomer during cyclization.

Case Study :

  • Substrate : Ethyl 2-formyl-3-methylbutanoate.

  • Conditions : BDMAN (1.2 equiv), 1,4-dioxane, 16 h, rt.

  • Outcome : 91% conversion with d.r. 2.9:1.

Role of Formyl Esters in Ring Closure

Formyl esters (e.g., methyl 3-(benzo[d]dioxol-5-yl)-2-formylpropanoate) serve as electrophilic partners in hemiaminal formation, a critical step in diastereoselective morpholine synthesis. The formyl group activates the carbonyl carbon for nucleophilic attack by the amine, enabling efficient ring closure.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial methodologies prioritize scalability and reproducibility. Patent data reveals the adoption of continuous flow reactors to maintain consistent temperature and mixing, reducing reaction times by 50% compared to batch processes. For example, a tandem flow system achieved 85% yield by sequentially optimizing epoxidation and cyclization steps.

Catalytic Enhancements

Heterogeneous catalysts, such as silica-supported K₂CO₃, enable catalyst recycling and reduce waste. Pilot-scale trials demonstrated a 20% reduction in solvent use and a 10% increase in purity compared to homogeneous systems.

Comparative Analysis of Methodologies

Yield and Purity Considerations

A meta-analysis of 15 synthetic protocols highlights the trade-offs between traditional and modern methods:

MethodAverage YieldPurity (%)Scalability
Traditional (K₂CO₃)75%92–95Moderate
Diastereoselective85%98–99Low
Continuous Flow88%96–97High

Diastereoselective methods excel in purity but require specialized reagents, limiting industrial adoption .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for introducing the 3,4-difluorophenyl group into morpholine derivatives?

  • Methodological Answer : The synthesis of fluorinated morpholine derivatives often employs nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling reactions. For example, describes the synthesis of 3-(3,4-difluorophenoxy)propanoic acid via β-propiolactone and 3,4-difluorophenol (49% yield) or acrylonitrile coupling (72% yield). Adapting similar strategies, the 3,4-difluorophenyl group could be introduced to morpholine via a Buchwald-Hartwig amination or SNAr reaction under basic conditions, using a pre-functionalized morpholine scaffold. Purification typically involves column chromatography or recrystallization .

Q. How can spectroscopic techniques (NMR, MS) characterize 3-(3,4-Difluorophenyl)morpholine?

  • Methodological Answer :

  • ¹H/¹³C NMR : The 3,4-difluorophenyl group exhibits distinct splitting patterns due to coupling with fluorine atoms. For example, in , fluorine substituents caused specific shifts (e.g., ¹H NMR: δ 6.8–7.4 ppm for aromatic protons).
  • 19F NMR : Two distinct fluorine signals for the 3- and 4-positions (e.g., δ -138 to -145 ppm).
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) should align with the molecular formula C₁₀H₁₁F₂NO (theoretical MW: 215.2). reports similar fluorinated compounds analyzed via LC-MS .

Q. What purification strategies optimize yields for fluorinated morpholine derivatives?

  • Methodological Answer : High-performance liquid chromatography (HPLC) or recrystallization from polar solvents (e.g., ethanol/water mixtures) are effective. describes multi-step purification using column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization to isolate fluorinated intermediates with >70% purity .

Advanced Research Questions

Q. How does the stereoelectronic profile of the 3,4-difluorophenyl group influence pharmacological activity in morpholine-based compounds?

  • Methodological Answer : Fluorine's electronegativity and steric effects modulate binding affinity. For instance, highlights morpholine derivatives with dichlorophenyl groups acting as κ-opioid receptor agonists. Computational studies (e.g., molecular docking, QSAR) can predict interactions between the difluorophenyl moiety and target proteins. Density Functional Theory (DFT) calculations may reveal charge distribution and dipole moments critical for receptor binding .

Q. What crystallographic techniques resolve structural ambiguities in fluorinated morpholine derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal for determining bond angles, dihedral angles, and fluorine positional disorder. In , SCXRD revealed a 20.56° dihedral angle between aromatic rings and resolved fluorine positional disorder using a split-model refinement. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Q. How can fluorinated intermediates be stabilized during multi-step syntheses?

  • Methodological Answer : Fluorinated intermediates are sensitive to hydrolysis and oxidation. describes protecting group strategies (e.g., t-butyldiphenylsilyl ethers) and inert atmospheres (N₂/Ar) to stabilize reactive intermediates. Anhydrous solvents (e.g., THF, DCM) and low-temperature reactions (-78°C) are recommended for fluorinated precursors .

Contradictions and Limitations

  • Stereochemical Control : highlights challenges in isolating enantiopure fluorinated morpholine derivatives, requiring chiral HPLC or asymmetric catalysis.
  • Fluorine Positional Disorder : notes that fluorine atoms may occupy multiple positions in the crystal lattice, complicating structural analysis .

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